Cas no 104597-98-0 ((S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester)

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester structure
104597-98-0 structure
Product Name:(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
Número CAS:104597-98-0
MF:C12H13NO4
Megavatios:235.235923528671
MDL:MFCD06799020
CID:126295
PubChem ID:643464
Update Time:2024-11-03

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Propiedades químicas y físicas

Nombre e identificación

    • (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
    • 1-BENZYL 2-METHYL (S)-(-)-1,2-AZIRIDINEDICARBOXYLATE
    • (S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester
    • 1,2-Aziridinedicarboxylicacid, 2-methyl 1-(phenylmethyl) ester, (2S)-
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
    • 1-Benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
    • 1-Benzyl-2-methyl-(2S)-aziridin-1,2-dicarboxylat
    • Methyl (S)-(?)-N-Z-aziridine-2-carboxylate
    • 1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
    • Methyl (S)-(-)-N-benzyloxycarbonylaziridine-2-carboxylate
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate 96%
    • 104597-98-0
    • AKOS016014968
    • MFCD06799020
    • 1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate
    • (S)-1-Benzyl2-methylaziridine-1,2-dicarboxylate
    • O1-Benzyl O2-methyl (2S)-aziridine-1,2-dicarboxylate
    • GTZJUBQWCWZING-NKUHCKNESA-N
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, 96%
    • 2-methyl 1-(phenylmethyl) (2S)-1,2-aziridinedicarboxylate
    • SCHEMBL7802196
    • DTXSID10909050
    • 1-Benzyl 2-methyl(S)(-)-1,2-aziridinedicarboxylate,96%
    • 1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester, (2S)-
    • CS-0063506
    • PD043828
    • EN300-313424
    • AS-37299
    • 1-Benzyl 2-methyl (2S)-1,2-aziridinedicarboxylate
    • 1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester, (S)- (ZCI)
    • (2S)-1,2-Aziridinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester
    • (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester
    • Methyl (S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate
    • Methyl (S)-N-[(benzyloxy)carbonyl]aziridine-2-carboxylate
    • Methyl (S)-N-Cbz-aziridine-2-carboxylate
    • (S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
    • MDL: MFCD06799020
    • Renchi: 1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1
    • Clave inchi: GTZJUBQWCWZING-NKUHCKNESA-N
    • Sonrisas: O(CC1C=CC=CC=1)C(N1C[C@H]1C(=O)OC)=O

Atributos calculados

  • Calidad precisa: 235.08449
  • Masa isotópica única: 235.084
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 6
  • Complejidad: 299
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 1.4
  • Superficie del Polo topológico: 55.6

Propiedades experimentales

  • Color / forma: 液体
  • Denso: 1.19 g/mL at 25 °C(lit.)
  • Punto de fusión: N/A
  • Punto de ebullición: 160-165 °C/2 mmHg(lit.)
  • Punto de inflamación: 华氏:>230 °F
    摄氏:>110 °C
  • índice de refracción: n20/D 1.519(lit.)
  • Disolución: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)
  • PSA: 55.61
  • Logp: 1.11830
  • Disolución: 未确定
  • Actividad óptica: [α]20/D −25°, c = 1 in toluene

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Período de Seguridad:WGK Germany 3
  • Condiciones de almacenamiento:Refrigerator

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM200603-5g
1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
104597-98-0 95%
5g
$473 2021-06-09
Alichem
A019139243-1g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
104597-98-0 95%
1g
$196.20 2023-09-04
Alichem
A019139243-5g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
104597-98-0 95%
5g
$567.00 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US937-1g
(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
104597-98-0 95+%
1g
900.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US937-50mg
(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
104597-98-0 95+%
50mg
113.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US937-200mg
(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
104597-98-0 95+%
200mg
257.0CNY 2021-07-14
abcr
AB494096-250 mg
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, 95%; .
104597-98-0 95%
250mg
€126.60 2023-06-13
abcr
AB494096-1 g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, 95%; .
104597-98-0 95%
1g
€211.50 2023-06-13
abcr
AB494096-5 g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, 95%; .
104597-98-0 95%
5g
€604.90 2023-06-13
Chemenu
CM200603-5g
1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
104597-98-0 95%
5g
$382 2023-03-06

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  10 min, rt; 4 h, rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water ;  basified, rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 20 h, rt
Referencia
Stereochemistry of reactions of the inhibitor/substrates L- and D-β-chloroalanine with β-mercaptoethanol catalysed by L-aspartate aminotransferase and D-amino acid aminotransferase respectively
Adams, Benjamin; Lowpetch, Kreingkrai; Thorndycroft, Faye; Whyte, Sheena M.; Young, Douglas W., Organic & Biomolecular Chemistry, 2005, 3(18), 3357-3364

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Methanol ;  1 h, rt
Referencia
Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis
Minakata, Satoshi; Murakami, Yuta; Tsuruoka, Ryoji; Kitanaka, Shinsuke; Komatsu, Mitsuo, Chemical Communications (Cambridge, 2008, (47), 6363-6365

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  2 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Chloroform ;  0 °C; 16 h, rt
1.3 Reagents: Citric acid Solvents: Water ;  rt
Referencia
Synthesis of homochiral acyclic mono- and bis(α-amino acid)s with oligo(oxyethylene) chains
Belohradsky, Martin; Ridvan, Ludek; Zavada, Jiri, Collection of Czechoslovak Chemical Communications, 2003, 68(7), 1319-1325

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: (2S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine Solvents: Chloroform ;  rt
1.2 Reagents: Sodium cyanide ,  Manganese oxide (MnO2) ;  40 min, 0 °C
Referencia
Catalytic Asymmetric Aziridination of α,β-Unsaturated Aldehydes
Deiana, Luca; Dziedzic, Pawel; Zhao, Gui-Ling; Vesely, Jan; Ibrahem, Ismail; et al, Chemistry - A European Journal, 2011, 17(28), 7904-7917

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  0 °C; 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 20 h, rt
Referencia
In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143
Zechner, Melanie; Castro Jaramillo, Claudia A.; Zubler, Nadine S.; Taddio, Marco F. ; Mu, Linjing ; et al, Journal of Medicinal Chemistry, 2023, 66(10), 6782-6797

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform
1.2 Solvents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether
1.4 -
Referencia
Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonyl-2-aziridinecarboxylates
Kato, Shiro; Harada, Hiroshi; Morie, Toshiya, Journal of the Chemical Society, 1997, (21), 3219-3226

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid
1.2 Reagents: Triethylamine Solvents: Chloroform
Referencia
Construction of optically pure tryptophans from serine derived aziridine-2-carboxylates
Sato, Kazuo; Kozikowski, Alan P., Tetrahedron Letters, 1989, 30(31), 4073-6

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  rt → 0 °C; 90 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  20 min, 0 °C
1.3 Solvents: Dichloromethane ;  rt → 0 °C; 3 h, 0 °C → rt; 15 h, rt
Referencia
The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1
Foley, David; Pieri, Myrtani; Pettecrew, Rachel; Price, Richard; Miles, Stephen; et al, Organic & Biomolecular Chemistry, 2009, 7(18), 3652-3656

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform
1.2 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
Synthesis of amino acids with modified principal properties. 2: Amino acids with polar side chains
Larsson, Ulf; Carlson, Rolf, Acta Chemica Scandinavica, 1994, 48(6), 511-16

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  3 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ,  Toluene ;  0 °C → rt; 16 h, rt
Referencia
Selective cleavage of carbamate protecting groups from aziridines with Otera's catalyst
Sun, Shan; Tirotta, Ilaria; Zia, Nicholas; Hutton, Craig A., Australian Journal of Chemistry, 2014, 67(3), 411-415

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
1.2 -
Referencia
Stereochemistry of the reaction of the inhibitor β-chloroalanine with mercaptoethanol, a β-substitution reaction catalysed by an aminotransferase
Adams, Benjamin; Beresford, Kenneth J. M.; Whyte, Sheena M.; Young, Douglas W., Chemical Communications (Cambridge), 2000, (7), 619-620

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Raw materials

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Preparation Products

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Literatura relevante

Proveedores recomendados
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited